molecular formula C26H28O5 B189626 2,3,5-Tri-O-benzyl-D-ribofuranose CAS No. 16838-89-4

2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No.: B189626
CAS No.: 16838-89-4
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-ZCCOPBOASA-N
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Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the ribofuranose ring. It has the molecular formula C26H28O5 and a molecular weight of 420.497 Da . The compound is often used in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules.

Scientific Research Applications

2,3,5-Tri-O-benzyl-D-ribofuranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

2,3,5-Tri-O-benzyl-D-ribofuranose is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

2,3,5-Tri-O-benzyl-D-ribofuranose is an effective inhibitor of Botrytis cinerea chitin synthase (CHS), with an IC50 value of 1.8 μM . It exhibits antifungal activity and is able to inhibit the B. cinerea BD90 strain, with a MIC value of 190 μM .

Cellular Effects

The antifungal activity of this compound suggests that it can affect various types of cells, particularly fungal cells. By inhibiting the chitin synthase enzyme, it disrupts the formation of chitin, a key component of the fungal cell wall . This can lead to the disruption of cellular processes and ultimately cell death.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme chitin synthase. This enzyme is crucial for the synthesis of chitin, a major component of the cell walls of fungi . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce benzyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of benzyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly useful in the synthesis of nucleoside analogs and other complex molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2,3,5-Tri-O-benzyl-D-ribofuranose involves the protection of ribose, followed by selective benzyl deprotection and re-protection to obtain the desired compound.", "Starting Materials": [ "D-ribose", "Benzyl chloride", "Benzyl alcohol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "D-ribose is protected with acetic anhydride and pyridine to form 2,3,5-tri-O-acetyl-D-ribofuranose.", "The acetyl groups are selectively removed using methanol and hydrochloric acid to obtain 2,3,5-tri-O-methyl-D-ribofuranose.", "Benzyl chloride is added to the solution and the reaction mixture is heated to form 2,3,5-tri-O-benzyl-D-ribofuranose.", "The benzyl groups are selectively removed using sodium hydroxide and methanol to obtain 2,3,5-tri-O-methyl-D-ribofuranose.", "The final compound, 2,3,5-Tri-O-benzyl-D-ribofuranose, is obtained by re-protecting the hydroxyl groups with benzyl alcohol and hydrochloric acid." ] }

CAS No.

16838-89-4

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1

InChI Key

NAQUAXSCBJPECG-ZCCOPBOASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary use of 2,3,5-Tri-O-benzyl-D-ribofuranose in organic synthesis?

A1: This compound serves as a versatile precursor in the synthesis of C-nucleosides [, , , , , ] and various ribofuranosides [, , , , , ]. These molecules are of significant interest due to their potential antiviral and anticancer activities.

Q2: Can you elaborate on the synthesis of β-D-ribofuranosides using this compound?

A2: Several methods have been developed for the stereoselective synthesis of β-D-ribofuranosides from this compound:

  • [Catecholato(2−)-O,O′]oxotitanium/Trifluoromethanesulfonic Anhydride: This approach utilizes the combination of these reagents and trimethylsilylated nucleophiles to provide β-D-ribofuranosides in high yields [].
  • Silver Salts and Lawesson’s Reagent or Diphenyltin Sulfide: This catalytic system, employing either Lawesson’s reagent ([2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]) or diphenyltin sulfide (Ph2Sn=S), facilitates the efficient coupling of this compound with alcohols to produce β-D-ribofuranosides under mild conditions [, ].
  • Trityl Salt Catalysis: In the presence of catalytic amounts of trityl salts, this compound reacts smoothly with alcohols to afford β-ribofuranosides in high yields with excellent stereoselectivity [].

Q3: What about the synthesis of α-D-ribofuranosides? Is stereoselective synthesis possible?

A3: Yes, achieving α-D-ribofuranoside selectivity is possible through different strategies:

  • Lithium Perchlorate as an Additive: The addition of lithium perchlorate during glycosylation reactions, especially when using silver salts as catalysts and 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose as a starting material, promotes the formation of α-D-ribofuranosides in high yields [].
  • Lithium Bis[(trifluoromethyl)sulfonyl]imide Influence: This lithium salt exhibits a significant effect on the stereochemical outcome, favoring the formation of α-D-ribofuranosides when reacting this compound with alcohols [].

Q4: Can this compound be used to synthesize C-nucleosides other than pyrazole derivatives?

A4: Absolutely. Research demonstrates its successful utilization in synthesizing C-nucleosides incorporating various aromatic heterocycles as base moieties []. For instance, coupling it with magnesium, cadmium, or zinc salts of these heterocycles leads to the stereoselective formation of the corresponding β-C-nucleosides.

Q5: Has this compound been used in the synthesis of any other interesting carbohydrate derivatives?

A5: Yes, besides C-nucleosides and ribofuranosides, this compound has been employed in the synthesis of chiral dienones. For example, aldol reaction of this compound with acetone under basic conditions provides a (3E,5Z,7S)-octa-3,5-dien-2-one derivative [].

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